N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and an acetamide moiety
Properties
Molecular Formula |
C24H28N2O3S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H28N2O3S/c1-16(2)21-10-5-17(3)13-22(21)29-14-23(27)25-12-11-19-15-30-24(26-19)18-6-8-20(28-4)9-7-18/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,25,27) |
InChI Key |
QCBBWSWEOPAVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with the acetamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation followed by alkylation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide shares structural similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain thiazole-based drugs.
Ethyl acetoacetate: Another compound with a similar functional group, often used in organic synthesis.
Uniqueness
- The unique combination of functional groups in this compound provides it with distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
